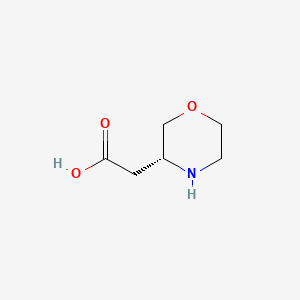

(R)-Morpholin-3-yl-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(3R)-morpholin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)3-5-4-10-2-1-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXWWHUTFBNJFX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657779 | |

| Record name | [(3R)-Morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257848-43-3 | |

| Record name | 3-Morpholineacetic acid, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257848-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3R)-Morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-Morpholin-3-yl-acetic acid: A Chiral Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (R)-Morpholin-3-yl-acetic acid, a chiral heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereospecific synthesis, physicochemical properties, and its strategic application in the creation of complex pharmaceutical agents, all while grounding the discussion in established scientific principles and methodologies.

Core Identity and Significance

This compound, with the CAS Number 1257848-43-3 , is a C-3 substituted morpholine derivative featuring a carboxylic acid moiety. The "R" designation signifies the specific stereochemical configuration at the chiral center, which is crucial for its interaction with biological targets.

The morpholine ring is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, such as improved aqueous solubility, metabolic stability, and potential for blood-brain barrier penetration, make it a desirable component in drug design.[1] The incorporation of an acetic acid side chain at the 3-position provides a versatile handle for further chemical modifications, allowing for the construction of more complex molecules with tailored pharmacological profiles.[2]

Key Physicochemical and Structural Attributes:

| Property | Value | Source |

| CAS Number | 1257848-43-3 | [3] |

| Molecular Formula | C₆H₁₁NO₃ | [4] |

| Molecular Weight | 145.16 g/mol | [4] |

| Appearance | White solid (for the racemic HCl salt) | [4] |

| Storage Conditions | 0-8 °C (for the racemic HCl salt) | [4] |

Strategic Synthesis of this compound

The enantioselective synthesis of 3-substituted morpholines is a key challenge in organic chemistry. A common and effective strategy involves the use of starting materials from the chiral pool, such as amino acids, to ensure the desired stereochemistry in the final product.[3] A representative synthesis of this compound can be conceptualized starting from a suitable chiral amino alcohol.

Representative Synthetic Pathway:

A plausible and efficient synthetic route to this compound involves the intramolecular cyclization of a protected amino diol, a strategy well-documented for the synthesis of substituted morpholines.[5]

Figure 1: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative):

The following protocol is a representative, field-proven methodology for the synthesis of chiral morpholine derivatives, adapted for the specific synthesis of this compound.

Step 1: N-Alkylation of a Chiral Amino Alcohol

-

To a solution of a suitable (R)-configured amino alcohol in an appropriate solvent (e.g., a polar aprotic solvent like DMF), add a base (e.g., K₂CO₃) and an alkylating agent containing a masked carboxylic acid function (e.g., a protected bromoacetate).

-

Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the N-alkylated intermediate.

Causality: The use of a chiral amino alcohol as the starting material is the cornerstone of this strategy, as it directly installs the desired stereocenter. The protection of the carboxylic acid group prevents unwanted side reactions during the subsequent cyclization step.

Step 2: Intramolecular Cyclization

-

The N-alkylated intermediate is then subjected to a base-mediated intramolecular cyclization. A strong base, such as sodium hydride (NaH), in an anhydrous solvent like THF is typically employed.

-

The reaction is usually carried out at room temperature or with gentle heating.

-

The progress of the reaction is monitored by TLC or LC-MS.

-

After completion, the reaction is carefully quenched, and the cyclized product is extracted and purified.

Causality: The base deprotonates the hydroxyl group, which then acts as a nucleophile, attacking the carbon bearing the leaving group in an intramolecular fashion to form the morpholine ring. This is a classic Williamson ether synthesis adapted for an intramolecular cyclization.

Step 3: Deprotection and Oxidation

-

The protecting group on the carboxylic acid moiety is removed under appropriate conditions (e.g., acid or base hydrolysis for an ester).

-

If the side chain requires oxidation to the carboxylic acid, a suitable oxidizing agent is used.

-

The final product, this compound, is then isolated and purified, often by crystallization.

Self-Validation: Each step of this synthesis can be monitored for purity and identity using standard analytical techniques (TLC, LC-MS, NMR). The final product's enantiomeric purity should be confirmed by chiral HPLC.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.

Spectroscopic Data (Representative):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, including diastereotopic protons, and the methylene protons of the acetic acid side chain. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.[6]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (or a protonated molecular ion peak in ESI-MS) corresponding to the molecular weight of the compound (145.16 g/mol ).[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, as well as C-O-C and C-N stretching vibrations of the morpholine ring.

Chiral Analysis:

-

Optical Rotation: As a chiral molecule, this compound will rotate the plane of polarized light. The specific rotation, [α]D, is a key parameter for confirming the enantiomeric purity. A positive value is expected for the (R)-enantiomer based on related structures.[7]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).[8] The morpholine moiety often imparts favorable pharmacokinetic properties, while the chiral acetic acid side chain allows for specific interactions with biological targets.[1]

Case Study: Building Blocks for Novel Therapeutics

The structural motif of this compound is found in a number of patented and investigational drug candidates. For instance, it can serve as a key fragment in the synthesis of inhibitors of enzymes implicated in neurodegenerative diseases or as a scaffold for the development of novel antibacterial and anticancer agents.[5][9]

Figure 2: Versatility of this compound in the synthesis of drug candidates.

The antibacterial agent Linezolid and the anticancer drug Gefitinib , for example, contain morpholine moieties, highlighting the importance of this heterocycle in successful drug design.[9][10] While this compound may not be a direct precursor in the commercial synthesis of these specific drugs, its structural features are representative of the types of chiral building blocks that are essential for the development of such complex therapeutic agents.[9][10]

Conclusion

This compound is a chiral building block with significant potential in modern drug discovery and development. Its well-defined stereochemistry, coupled with the favorable properties of the morpholine scaffold and the synthetic versatility of the acetic acid side chain, makes it an attractive starting material for the synthesis of a wide range of complex and biologically active molecules. The synthetic strategies outlined in this guide, grounded in established principles of organic chemistry, provide a roadmap for the efficient and stereocontrolled preparation of this valuable compound. As the demand for novel therapeutics continues to grow, the importance of chiral building blocks like this compound in the medicinal chemist's toolbox is only set to increase.

References

- Kopach, M. E., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-813. [Link not available]

- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.

- Li, J., et al. (2018). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 28(15), 2564-2568.

-

PrepChem. Synthesis of (2,3-Dihydro-2-oxo-3-phenyl-1-indolyl)-acetic acid morpholide. Retrieved from [Link]

-

ResearchGate. (PDF) A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Retrieved from [Link]

- Google Patents. US8350029B2 - Process for the preparation of gefitinib.

-

MDPI. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Retrieved from [Link]

-

MDPI. Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. Retrieved from [Link]

-

Der Pharma Chemica. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]

-

ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

- Google Patents. CN103570633B - The preparation method of Gefitinib.

-

OpenStax. 5.3 Optical Activity. Retrieved from [Link]

-

Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

-

Pharmtech. The Chemistry Behind Linezolid: Understanding Key Intermediates. Retrieved from [Link]

-

PubChem. Morpholine-3-acetic acid methyl ester. Retrieved from [Link]

- Google Patents. CN103641797B - Preparation method for N-acetyl morpholine.

-

The Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

Sources

- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. web.uvic.ca [web.uvic.ca]

- 4. 4-Morpholineacetic acid | C6H11NO3 | CID 438968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]

- 8. jocpr.com [jocpr.com]

- 9. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-Morpholin-3-yl-acetic acid

Introduction

(R)-Morpholin-3-yl-acetic acid is a chiral heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. Its rigid morpholine scaffold, combined with the stereochemically defined acetic acid side chain, makes it a valuable building block for the synthesis of complex biologically active molecules. This guide provides a comprehensive overview of a robust and stereoselective synthetic route to this compound, tailored for researchers, scientists, and drug development professionals. The presented strategy leverages a chiral pool approach, starting from the readily available amino acid D-serine, to ensure high enantiopurity of the final product. We will delve into the rationale behind the chosen synthetic pathway, provide detailed experimental protocols, and discuss the critical parameters for successful execution.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, suggests a strategy centered around the formation of the morpholine ring and the subsequent homologation of a carboxylic acid functionality. Our approach disconnects the target molecule back to the key intermediate, (R)-morpholine-3-carboxylic acid. This intermediate can be envisioned to arise from an intramolecular cyclization of a suitably functionalized D-serine derivative. The acetic acid side chain can then be introduced via a one-carbon homologation, such as the Arndt-Eistert reaction.

Synthetic Strategy: A Chiral Pool Approach from D-Serine

The chosen synthetic pathway commences with D-serine, a readily available and enantiomerically pure starting material from the chiral pool. This strategy ensures the stereochemical integrity of the C3 position of the morpholine ring throughout the synthesis. The synthesis can be broadly divided into two key stages: the construction of the (R)-morpholine-3-carboxylic acid core and the subsequent homologation to the target acetic acid derivative. A patent describing the synthesis of the enantiomeric (S)-3-morpholinyl carboxylic acid from L-serine provides a strong foundation for the initial steps of our proposed synthesis[1][2].

Part 1: Synthesis of (R)-5-Oxomorpholine-3-carboxylic acid tert-butyl ester

The initial steps focus on the protection of the functional groups of D-serine and the formation of the morpholinone ring.

Experimental Protocol 1: Synthesis of (R)-5-Oxomorpholine-3-carboxylic acid tert-butyl ester

-

Esterification of D-Serine: To a suspension of D-serine in tert-butyl acetate, a catalytic amount of perchloric acid is added at low temperature (0-10 °C). The reaction mixture is stirred until completion (monitored by TLC). The product, D-serine tert-butyl ester, is isolated after an aqueous workup and extraction.

-

N-Acylation: The D-serine tert-butyl ester is dissolved in a suitable solvent like dichloromethane. A solution of chloroacetyl chloride in the same solvent is added dropwise at a controlled temperature. The reaction yields N-chloroacetyl-D-serine tert-butyl ester, which is isolated after washing and drying.

-

Intramolecular Cyclization: The N-chloroacetylated intermediate is dissolved in toluene. A solution of a strong base, such as sodium ethoxide, in toluene is added dropwise. The mixture is heated to promote intramolecular cyclization. After cooling and workup, (R)-5-oxomorpholine-3-carboxylic acid tert-butyl ester is obtained.

| Step | Key Reagents | Solvent | Typical Yield |

| Esterification | D-Serine, tert-butyl acetate, HClO₄ | tert-butyl acetate | ~90% |

| N-Acylation | Chloroacetyl chloride, Et₃N | Dichloromethane | ~95% |

| Cyclization | Sodium ethoxide | Toluene | ~85% |

Part 2: Reduction of the Morpholinone and Homologation

The second stage involves the reduction of the lactam to the corresponding morpholine and the crucial one-carbon homologation of the carboxylic acid ester.

Experimental Protocol 2: Synthesis of this compound

-

Reduction of the Morpholinone: The (R)-5-oxomorpholine-3-carboxylic acid tert-butyl ester is dissolved in an appropriate solvent like methanol. The solution is cooled, and aluminum trichloride is added, followed by the portion-wise addition of sodium borohydride. This effects the reduction of the amide to the amine, yielding (R)-morpholine-3-carboxylic acid tert-butyl ester.

-

Ester Hydrolysis: The tert-butyl ester is deprotected under acidic conditions. The crude product from the previous step is dissolved in methanol, and a solution of hydrogen chloride in methanol is added at low temperature. After stirring, the solvent is removed under reduced pressure to yield (R)-morpholine-3-carboxylic acid hydrochloride.

-

Arndt-Eistert Homologation:

-

Acid Chloride Formation: The (R)-morpholine-3-carboxylic acid hydrochloride (with the amine protected, e.g., as a Boc derivative, if necessary to prevent side reactions) is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

-

Diazoketone Formation: The crude acid chloride is then reacted with diazomethane (CH₂N₂) in an ethereal solvent to form the α-diazoketone. Caution: Diazomethane is toxic and explosive, and this reaction should be performed with extreme care in a well-ventilated fume hood using appropriate safety precautions.

-

Wolff Rearrangement and Hydrolysis: The diazoketone is then subjected to a Wolff rearrangement, typically catalyzed by a silver salt (e.g., Ag₂O) in the presence of water, to yield the homologous carboxylic acid. The ketene intermediate formed during the rearrangement is trapped by water to give the final product, this compound. Subsequent removal of any protecting groups and purification by crystallization or chromatography affords the final product.

-

| Step | Key Reagents | Solvent | Typical Yield |

| Reduction | NaBH₄, AlCl₃ | Methanol | ~80% |

| Hydrolysis | HCl | Methanol | ~95% |

| Arndt-Eistert | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O | Ether, Water | ~60-70% (over 3 steps) |

Scientific Integrity and Causality

-

Choice of Chiral Pool Starting Material: The selection of D-serine as the starting material is a critical design element. It provides a cost-effective and highly enantiopure source for the (R)-stereocenter at the C3 position of the morpholine ring. This approach avoids the need for challenging asymmetric catalysis or chiral resolutions later in the synthesis.

-

Protecting Group Strategy: The use of a tert-butyl ester to protect the carboxylic acid is advantageous due to its stability under the conditions of N-acylation and cyclization, and its facile removal under acidic conditions in the final stages. Depending on the reactivity of the morpholine nitrogen during the Arndt-Eistert sequence, a temporary N-protecting group (e.g., Boc) might be necessary to prevent unwanted side reactions with the highly reactive intermediates.

-

Homologation Method: The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of carboxylic acids. While it involves the use of hazardous diazomethane, it is a well-established procedure that, when performed with the necessary precautions, provides a straightforward route to the desired acetic acid derivative. Alternative, safer methods for C1 homologation are emerging but may require more specialized reagents and optimization for this specific substrate.

Trustworthiness and Self-Validation

Each step of this synthesis should be monitored to ensure the desired transformation has occurred and to verify the purity of the intermediates.

-

Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of each reaction, allowing for the determination of the reaction endpoint and the identification of any potential side products.

-

Intermediate Characterization: After each key step, the isolated intermediate should be thoroughly characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of new functional groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the intermediates.

-

-

Final Product Analysis: The final product, this compound, must be rigorously analyzed to confirm its identity, purity, and enantiomeric excess.

-

High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase: This is the gold-standard method for determining the enantiomeric purity (e.g., enantiomeric excess, ee%) of the final product.

-

Optical Rotation: Measurement of the specific rotation can be compared to literature values (if available) to confirm the absolute configuration.

-

Conclusion

This technical guide outlines a comprehensive and scientifically sound strategy for the enantioselective synthesis of this compound. By employing a chiral pool approach starting from D-serine and utilizing a well-established homologation reaction, this pathway offers a reliable route to this valuable chiral building block. The detailed protocols and the discussion of the underlying chemical principles are intended to provide researchers and drug development professionals with the necessary information to successfully synthesize this important compound for their research and development endeavors.

References

- Palyakov, A. V., & Zavarzin, I. V. (2013). Morpholines. Synthesis and Biological Activity. Russian Chemical Reviews, 82(8), 783–813.

- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).

- Orentas, E., & Cikotiene, I. (2020). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 25(9), 2145.

- Bhattacharya, A. K., & Kaur, T. (2015). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. Tetrahedron Letters, 56(23), 3095-3097.

- A novel synthetic method of (S)-3-morpholinyl carboxylic acid. CN102617503A.

-

Anjali Devi. (2022, May 8). Arndt-Eisterst Synthesis.( reaction with mechanism). [Video]. YouTube. [Link]

- Dave, R., & Sasaki, N. A. (2004). Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. Organic letters, 6(1), 15–18.

-

GSK Classes 4-6. (n.d.). Scribd. Retrieved from [Link]

- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.

- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

- Method for synthesizing r-3-chloroalanine methyl ester hydrochloride. WO2020134137A1.

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of organic chemistry, 83(17), 10487–10500.

-

Slideshare. (n.d.). Arndt-eistert homologation. Retrieved from [Link]

- Novel synthetic method of (S)-3-morpholinyl carboxylic acid. CN102617503B.

-

University of Amsterdam. (2024, February 27). A novel approach to C1 homologation of carboxylic acids. HIMS. [Link]

-

YouTube. (2019, July 19). Arndt Eistert Reaction: Homologation (higher) of carboxylic acid (Part 1).. [Video]. YouTube. [Link]

Sources

(R)-Morpholin-3-yl-acetic Acid: A Chiral Scaffold for Drug Discovery—Navigating the GABAA Receptor Landscape

This technical guide provides an in-depth analysis of (R)-Morpholin-3-yl-acetic acid, a chiral heterocyclic compound of interest to researchers and professionals in drug development. This document deviates from a conventional template to offer a narrative that explores the scientific rationale for its investigation, critically evaluates its biological activity based on available evidence, and proposes its utility as a valuable chiral building block for novel therapeutic agents.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties. Its presence can improve aqueous solubility, metabolic stability, and bioavailability, making it an attractive moiety for drug design. Derivatives of morpholine have demonstrated a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. This guide focuses on a specific chiral derivative, this compound, and its potential role in neuroscience research, particularly in the context of the γ-aminobutyric acid type B (GABAB) receptor.

The GABAB Receptor: A Key Regulator of Neuronal Excitability

The GABAB receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating neuronal excitability throughout the central nervous system (CNS).[1] As the primary inhibitory neurotransmitter, GABA mediates its effects through both ionotropic GABAA receptors and metabotropic GABAB receptors.[1] The activation of GABAB receptors leads to a cascade of intracellular events that ultimately result in a slow and prolonged inhibition of neuronal activity. This is achieved through the modulation of ion channels, leading to hyperpolarization of the neuron and a decreased likelihood of firing.

The dysregulation of GABAB receptor signaling has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, spasticity, pain, anxiety, and depression. Consequently, the GABAB receptor is a significant therapeutic target for the development of new drugs.

Mechanism of Action of GABAB Receptors

GABAB receptors are heterodimers composed of two subunits: GABAB1 and GABAB2. GABA binds to the extracellular domain of the GABAB1 subunit, which induces a conformational change that activates the associated G-protein on the intracellular side of the GABAB2 subunit. This activation leads to:

-

Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).

-

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, causing hyperpolarization of the postsynaptic neuron.

-

Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium at the presynaptic terminal, thereby decreasing the release of other neurotransmitters.

The overall effect of GABAB receptor activation is a reduction in neuronal excitability.

The Rationale for Investigating this compound as a GABAB Receptor Ligand

The structural similarity of morpholine-based compounds to GABA has led to the exploration of this chemical class as potential GABAB receptor modulators. A key piece of evidence supporting this line of inquiry comes from the study of Sch 50911, or (+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid.

A pivotal study demonstrated that Sch 50911 is a selective and potent antagonist of the GABAB receptor.[2] In experiments using rat neocortical slices, Sch 50911 was shown to reversibly antagonize the effects of the GABAB receptor agonist, baclofen.[2] Furthermore, the study highlighted the importance of stereochemistry, as the (-)-enantiomer of Sch 50911 was found to be inactive.[2]

This enantioselectivity, coupled with the activity of the morpholino-acetic acid scaffold, provided a strong rationale for investigating other chiral morpholino-acetic acid derivatives, such as this compound, as potential GABAB receptor ligands. The "R" configuration at the 3-position of the morpholine ring was a logical candidate for exploration.

Biological Activity of this compound: A Case of Inactivity at the GABAB Receptor

Despite the compelling rationale, experimental evidence suggests that this compound is not a direct antagonist of the GABAB receptor. The same study that identified the potent activity of Sch 50911 also investigated a crucial control compound: the racemic des-methyl analogue, which is racemic 2-(Morpholin-3-yl)acetic acid.[2]

The results were unequivocal: racemic 2-(Morpholin-3-yl)acetic acid was found to be inactive at the GABAB receptor, even at a high concentration of 500 µM. [2]

This finding has significant implications:

-

Lack of Enantiomeric Activity: If the racemic mixture of a compound is inactive, it is highly improbable that either of the individual enantiomers, including the (R)-form, would exhibit significant activity.

-

Importance of Substitution: The inactivity of the des-methyl analogue suggests that the gem-dimethyl substitution at the 5-position of the morpholine ring in Sch 50911 is critical for its antagonist activity at the GABAB receptor.

This underscores a crucial principle in drug discovery: seemingly minor structural modifications can have a profound impact on biological activity.

This compound as a Chiral Building Block

While direct activity at the GABAB receptor appears to be absent, the value of this compound lies in its potential as a chiral starting material for the synthesis of more complex and potent therapeutic agents. Its defined stereochemistry and functional groups (a secondary amine, an ether linkage, and a carboxylic acid) make it a versatile scaffold for medicinal chemists.

Potential Synthetic Applications

The reactive handles on the this compound molecule allow for a variety of chemical modifications. For example:

-

The secondary amine can be N-alkylated or N-acylated to introduce diverse substituents.

-

The carboxylic acid can be converted to esters, amides, or other functional groups to modulate physicochemical properties and target interactions.

-

The morpholine ring can serve as a rigid scaffold to orient appended functionalities in a specific three-dimensional arrangement.

These synthetic possibilities open the door to the creation of novel compound libraries for screening against a wide range of biological targets beyond the GABAB receptor.

Experimental Protocols for Assessing GABAB Receptor Activity

For researchers wishing to confirm the inactivity of this compound or to screen novel derivatives for GABAB receptor modulation, the following established protocols are recommended.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the GABAB receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the GABAB receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled GABAB receptor antagonist (e.g., [3H]-CGP54626), and varying concentrations of the test compound.

-

For determining non-specific binding, include wells with a high concentration of a known GABAB receptor ligand (e.g., baclofen).

-

Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Electrophysiology Assay

This functional assay measures the effect of a test compound on the electrophysiological response of neurons to GABAB receptor activation.

Objective: To determine if a test compound acts as an agonist, antagonist, or allosteric modulator of the GABAB receptor.

Step-by-Step Methodology:

-

Slice Preparation:

-

Prepare acute brain slices (e.g., from the neocortex or hippocampus) from a rodent.

-

Maintain the slices in an artificial cerebrospinal fluid (aCSF) solution bubbled with carbogen (95% O2 / 5% CO2).

-

-

Electrophysiological Recording:

-

Place a brain slice in a recording chamber continuously perfused with aCSF.

-

Using a glass micropipette, perform whole-cell patch-clamp recordings from individual neurons.

-

Record the baseline membrane potential and firing rate of the neuron.

-

-

Drug Application:

-

Apply a known GABAB receptor agonist (e.g., baclofen) to the slice and record the resulting hyperpolarization and inhibition of firing.

-

Wash out the agonist and allow the neuron to return to its baseline activity.

-

Apply the test compound to the slice for a defined period.

-

In the continued presence of the test compound, re-apply the GABAB receptor agonist.

-

-

Data Analysis:

-

Measure the amplitude of the agonist-induced hyperpolarization and the change in firing rate in the absence and presence of the test compound.

-

If the test compound reduces the effect of the agonist, it is acting as an antagonist.

-

Construct a dose-response curve for the agonist in the presence of different concentrations of the antagonist to calculate the pA2 value, a measure of antagonist potency.

-

Data Presentation

The following table summarizes the key findings regarding the biological activity of morpholino-acetic acid derivatives at the GABAB receptor, based on the available literature.

| Compound | Stereochemistry | Substitution | Biological Activity | Potency | Reference |

| Sch 50911 | (+)-(S) | 5,5-dimethyl | GABAB Antagonist | pA2 = 6.0 ± 0.1, IC50 = 3 µM | [2] |

| Sch 50910 | (-)-enantiomer | 5,5-dimethyl | Inactive | > 500 µM | [2] |

| 2-(Morpholin-3-yl)acetic acid | Racemic | None | Inactive | > 500 µM | [2] |

Visualization of Key Concepts

GABAB Receptor Signaling Pathway

Sources

Introduction: The Strategic Value of the Morpholine Scaffold

An In-depth Technical Guide to (R)-Morpholin-3-yl-acetic acid: A Versatile Scaffold in Central Nervous System Drug Discovery

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While direct pharmacological data for this specific enantiomer is limited, this document will elucidate its importance as a versatile building block, particularly in the synthesis of novel therapeutics targeting the central nervous system (CNS). We will explore its synthesis, physicochemical properties, and potential pharmacological profile based on the known activities of structurally related morpholine derivatives. Furthermore, this guide will detail exemplary experimental protocols for its characterization and discuss its strategic application in modern drug discovery programs.

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1] Its utility is particularly pronounced in the development of CNS-active drugs, where a delicate balance of lipophilicity and hydrophilicity is crucial for traversing the blood-brain barrier.[2][3] The morpholine moiety, with its weak basic nitrogen and opposing ether oxygen, imparts favorable physicochemical characteristics, including improved aqueous solubility and metabolic stability.[3] this compound, as a chiral building block, offers the potential for stereospecific interactions with biological targets, a critical consideration in the design of potent and selective therapeutics.[4] Its primary application to date has been as a key intermediate in the synthesis of complex molecules for the treatment of neurological disorders.[4]

Synthesis and Physicochemical Properties

The synthesis of morpholine derivatives is well-established in the chemical literature.[1][5] A common strategy involves the reaction of morpholine with a suitable electrophile. For instance, morpholin-4-yl-acetic acid can be synthesized by reacting morpholine with chloroacetyl chloride.[6][7] The synthesis of the specific (R)-3-substituted isomer would require a stereoselective approach, potentially starting from a chiral precursor.

Table 1: Physicochemical Properties of Morpholin-3-yl-acetic acid Derivatives

| Property | Value (for Morpholin-4-yl-acetic acid) | Predicted Value for this compound | Data Source |

| Molecular Formula | C₆H₁₁NO₃ | C₆H₁₁NO₃ | [8] |

| Molecular Weight | 145.16 g/mol | 145.16 g/mol | [8] |

| Melting Point | 162-164°C | Similar range expected | [9] |

| Boiling Point | 272°C | Similar range expected | [9] |

| pKa | 2.25 ± 0.10 | Similar range expected | [9] |

| Solubility | Soluble in DMSO and Methanol (Slightly) | Similar solubility profile expected | [9] |

Note: The experimental data for the 4-yl isomer is provided as an estimation for the 3-yl isomer due to a lack of specific experimental data for the latter.

Potential Pharmacological Profile: A Focus on GABAergic Systems

While direct pharmacological studies on this compound are not publicly available, the known activity of other morpholine-containing compounds allows for the formulation of a hypothetical pharmacological profile. The gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS, is a plausible target.[10]

Rationale for Targeting GABA Receptors

The structural similarity of some morpholine derivatives to endogenous ligands for CNS receptors suggests their potential to modulate neurotransmission.[2][3] For example, the introduction of a morpholine moiety into a 1,5-benzodiazepine scaffold has been shown to enhance anxiolytic activity through modulation of the GABA receptor.[3] This highlights the potential for the morpholine ring to either directly interact with the receptor or to favorably influence the pharmacokinetic properties of the molecule to enhance its CNS exposure and efficacy.[3]

Hypothetical Mechanism of Action at GABA-A Receptors

GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[11][12] this compound could potentially act as a positive allosteric modulator (PAM) at a site distinct from the GABA binding site. In this hypothetical scenario, its binding would enhance the effect of GABA, leading to a greater inhibitory tone in the CNS. The morpholine ring could engage in hydrogen bonding and hydrophobic interactions within a binding pocket, while the acetic acid moiety could form ionic interactions.

Caption: Hypothetical modulation of a GABA-A receptor by this compound.

Application in Drug Discovery and Development

The primary value of this compound lies in its role as a sophisticated building block for the synthesis of more complex drug candidates. Its incorporation can be a key step in optimizing lead compounds.

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

While specific toxicity data for this compound is not available, information on the parent morpholine compound provides a basis for safe handling practices. Morpholine is a corrosive liquid and a severe irritant to the skin, eyes, and respiratory tract.[13] It can be toxic if absorbed through the skin or inhaled.[13] However, morpholine has not been classified as a human carcinogen by the International Agency for Research on Cancer (IARC) or the American Conference of Governmental Industrial Hygienists (ACGIH).

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Exemplary Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors

To experimentally test the hypothesis that this compound modulates GABA-A receptors, a radioligand binding assay can be performed. This protocol is provided as an example of a standard method.

Objective: To determine if this compound can displace a known radiolabeled ligand from the benzodiazepine binding site of the GABA-A receptor or allosterically modulate the binding of a ligand to the GABA site.

Materials:

-

Rat cortical membranes (source of GABA-A receptors)

-

[³H]-Flunitrazepam (radioligand for the benzodiazepine site) or [³H]-Muscimol (radioligand for the GABA site)

-

This compound (test compound)

-

GABA (for allosteric modulation experiments)

-

Clonazepam (positive control for benzodiazepine site)

-

Tris-HCl buffer (pH 7.4)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw frozen rat cortical membranes on ice and resuspend in Tris-HCl buffer. Homogenize and centrifuge to wash the membranes. Resuspend the final pellet in fresh buffer to a desired protein concentration (e.g., 100-200 µ g/assay tube).

-

Assay Setup: In test tubes, add buffer, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the appropriate control. For allosteric modulation, a fixed concentration of GABA is also included.

-

Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

Conclusion

This compound represents a valuable and underexplored chiral building block for medicinal chemistry. While its direct pharmacological profile remains to be fully elucidated, the advantageous properties of the morpholine scaffold suggest its significant potential in the development of novel therapeutics, particularly for CNS disorders. Its utility as a tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates is well-supported by the prevalence of the morpholine motif in approved drugs. Future research should focus on the systematic pharmacological evaluation of this compound and its derivatives to unlock their full therapeutic potential.

References

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available from: [Link]

-

Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR. Available from: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]

-

4-Morpholineacetic acid | C6H11NO3 | CID 438968. PubChem. Available from: [Link]

-

Hazardous substance assessment – Morpholine. Canada.ca. Available from: [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available from: [Link]

-

3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure. Available from: [Link]

-

Morpholine - SAFETY DATA SHEET. Penta. Available from: [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]

-

Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. Available from: [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available from: [Link]

-

The γ-aminobutyric acid type B (GABAB) receptor agonist baclofen inhibits morphine sensitization by decreasing the dopamine level in rat nucleus accumbens. PubMed. Available from: [Link]

-

Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. Available from: [Link]

-

Morpholine (HSG 92, 1995). Inchem.org. Available from: [Link]

-

Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. YouTube. Available from: [Link]

Sources

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6 [chemicalbook.com]

- 10. The γ-aminobutyric acid type B (GABAB) receptor agonist baclofen inhibits morphine sensitization by decreasing the dopamine level in rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Morpholine (HSG 92, 1995) [inchem.org]

A Strategic Guide to De Novo Target Identification for (R)-Morpholin-3-yl-acetic acid

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties.[1] (R)-Morpholin-3-yl-acetic acid represents a chiral building block from this class, and while it is commercially available as a synthetic intermediate, its specific biological targets remain uncharacterized.[2][3] This guide presents a comprehensive, multi-pronged strategy for the de novo identification and validation of potential therapeutic targets for this compound. We move beyond theoretical discussions to provide actionable, field-proven experimental workflows, detailing the causality behind methodological choices. This document is intended for drug discovery researchers and scientists, providing a robust framework to uncover the mechanism of action for novel small molecules and translate those findings into viable therapeutic hypotheses.

Introduction: The Untapped Potential of a Privileged Scaffold

The morpholine heterocycle is a cornerstone of modern drug design, prized for its ability to improve pharmacokinetic profiles and engage in potent molecular interactions with a wide range of biological targets, from kinases to CNS receptors.[4][5] Compounds incorporating this moiety have shown diverse pharmacological activities, including anticancer, anti-inflammatory, and neuro-modulatory effects.[6][7] this compound, a specific and relatively unexplored enantiomer, stands as a compound of interest. Its structural features—a chiral center, a secondary amine, an ether linkage, and a carboxylic acid group—suggest a high potential for specific, stereoselective interactions with protein targets.

However, without a known biological target, the therapeutic potential of this compound is purely speculative. The critical first step in unlocking its value is to answer the fundamental question: What does it bind to in a biological system, and what is the functional consequence of that binding?

This guide provides an integrated, multi-platform strategy to systematically address this question. We will outline a logical progression of unbiased screening, orthogonal validation, and functional characterization, ensuring a high degree of scientific rigor at each step.

Part 1: A Multi-Modal Strategy for Target Discovery and Validation

Identifying a drug's target from a blank slate requires a carefully planned, multi-faceted approach. Relying on a single methodology is fraught with risk, as every technique has inherent limitations and potential for artifacts. Our proposed strategy is built on the principle of orthogonal validation, where candidate targets identified by one method are confirmed using a fundamentally different technique. This builds a robust case for a genuine drug-target interaction.

The overall workflow is designed to move from broad, unbiased discovery to highly specific, quantitative validation.

Caption: High-level workflow for de novo target identification.

Part 2: Unbiased Target Identification Methodologies

To cast the widest possible net, we will employ two distinct and powerful unbiased screening platforms: one biochemical (AC-MS) and one genetic (CRISPR-Cas9).

Affinity Chromatography-Mass Spectrometry (AC-MS)

This classic biochemical approach directly identifies proteins that physically interact with the compound of interest.[8] The core principle involves immobilizing the small molecule (the "bait") on a solid support, incubating it with a complex protein lysate, washing away non-specific binders, and identifying the specifically retained proteins ("prey") by mass spectrometry.[9]

Causality Behind Experimental Design: AC-MS is a direct physical method; it finds proteins that bind the compound, regardless of the functional outcome. This makes it an excellent primary discovery tool. The key challenge lies in synthesizing an affinity probe that retains biological activity and minimizes steric hindrance. A linker must be attached to the molecule at a position that does not interfere with its putative binding pharmacophore. For this compound, the secondary amine on the morpholine ring is a logical point of attachment, as it is often a site for synthetic modification in other morpholine-containing drugs.[6]

Caption: Experimental workflow for AC-MS target identification.

Protocol: Photo-Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of this compound incorporating a linker, a photoreactive crosslinking group (e.g., diazirine), and a biotin tag for affinity capture.[8]

-

Cell Culture and Treatment: Grow the cell line of interest (e.g., a cancer cell line if anti-proliferative effects are hypothesized) to ~80% confluency. Treat cells with the photo-affinity probe (e.g., 1-10 µM) for a sufficient time to allow cellular uptake and target binding. Include a vehicle-only control.

-

UV Crosslinking: Irradiate the cells with UV light (e.g., 365 nm) to covalently link the probe to its binding partners.[8]

-

Cell Lysis: Harvest and lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Affinity Capture: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotin-tagged probe and its crosslinked protein targets.

-

Washing: Perform stringent washes to remove non-covalently bound, non-specific proteins. The covalent crosslinking step makes this wash much more effective than traditional affinity chromatography.

-

On-Bead Digestion: Treat the beads with a protease (e.g., trypsin) to digest the captured proteins into peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins in the probe-treated sample versus the control. Bona fide targets will be significantly enriched in the probe-treated sample.

CRISPR-Cas9 Functional Genomic Screening

CRISPR-Cas9 screens offer a powerful genetic approach to target identification.[10] Instead of asking "What does the drug bind to?", this method asks "Which genes are essential for the drug to exert its effect?". The screen can be performed in two main ways: a resistance screen (identifying gene knockouts that allow cells to survive a lethal dose of the compound) or a sensitizer screen (identifying knockouts that make cells more sensitive to a sub-lethal dose).[11]

Causality Behind Experimental Design: A resistance screen is often the most direct path to identifying a drug's primary target.[12] The logic is that if you knock out the protein the drug is designed to inhibit, the drug will no longer have an effect, and the cell will survive. This provides functional validation at the discovery stage.

Protocol: Genome-Wide CRISPR-Cas9 Resistance Screen

-

Dose-Response Curve: Determine the EC90 (the concentration that kills 90% of cells) for this compound in the chosen cell line.

-

Library Transduction: Transduce a population of Cas9-expressing cells with a genome-wide sgRNA library (e.g., GeCKO v2) at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

-

Antibiotic Selection: Select for successfully transduced cells (e.g., using puromycin).

-

Cell Population Splitting: Split the cell population into two arms: a treatment group and a vehicle control group. Maintain sufficient cell numbers to ensure high coverage of the sgRNA library.

-

Drug Treatment: Treat the treatment arm with the EC90 concentration of this compound. Culture both populations for a sufficient number of doublings to allow for the selection of resistant clones.

-

Genomic DNA Extraction: Harvest cells from both arms and extract genomic DNA.

-

NGS Library Preparation & Sequencing: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA and prepare libraries for next-generation sequencing (NGS).

-

Data Analysis: Align sequencing reads and quantify the abundance of each sgRNA in the treatment versus control populations. sgRNAs that are significantly enriched in the treatment population are those that target genes whose knockout confers resistance. The top hits from this analysis are your primary target candidates.

Part 3: Orthogonal Validation of Candidate Targets

Hits from unbiased screens are merely candidates. Rigorous validation is essential to eliminate false positives and build a compelling case for a specific target. We will use two gold-standard techniques for this: Surface Plasmon Resonance (SPR) for direct binding analysis and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a physiological context.[13][14]

Surface Plasmon Resonance (SPR) for Direct Binding and Kinetics

SPR is a label-free optical technique that measures molecular interactions in real-time.[15] It provides quantitative data on binding affinity (KD) as well as the rates of association (kon) and dissociation (koff), offering deep insight into the binding mechanism.[16]

Causality Behind Experimental Design: After identifying a candidate protein (e.g., from AC-MS), SPR serves as the definitive in vitro test of direct physical interaction. It validates the primary screen and provides the quantitative affinity data needed to rank candidates and inform structure-activity relationship (SAR) studies.

Protocol: SPR Binding Analysis

-

Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto an SPR sensor chip surface.

-

Analyte Preparation: Prepare a series of precise dilutions of this compound in a suitable running buffer.

-

Interaction Analysis: Inject the compound dilutions sequentially over the protein-coated surface and a reference surface (for subtracting bulk refractive index changes). The binding is measured in real-time as a change in response units (RU).

-

Dissociation: After each injection, flow running buffer over the chip to measure the dissociation of the compound from the target.

-

Data Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and the equilibrium dissociation constant (KD = koff/kon).

Table 1: Hypothetical SPR Data for Validating AC-MS Hits

| Candidate Protein | KD (µM) | kon (1/Ms) | koff (1/s) | Comments |

| Kinase X | 0.25 | 2.5 x 105 | 0.0625 | High-affinity interaction, plausible target. |

| Protein Y | 15.7 | 1.1 x 104 | 0.173 | Weak interaction, likely non-specific or artifact. |

| Protein Z | > 100 | No Binding Detected | N/A | Not a direct binder. |

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a revolutionary method for verifying that a drug engages its target inside intact cells.[17] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, making it more resistant to thermal denaturation.[14]

Causality Behind Experimental Design: Finding a direct binder by SPR is crucial, but it doesn't prove the interaction occurs in the complex milieu of the cell. CETSA bridges this gap. A positive CETSA result is powerful evidence of physiological target engagement and is a critical step before committing to more complex cellular or in vivo studies.[18]

Protocol: CETSA Melt Curve Analysis

-

Cell Treatment: Treat intact cells with either this compound (e.g., at 10x the expected KD) or a vehicle control.

-

Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for a set time (e.g., 3 minutes), followed by rapid cooling.

-

Cell Lysis: Lyse the cells using a method like freeze-thaw cycles.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using a specific antibody-based method like Western Blot or ELISA.

-

Melt Curve Generation: Plot the percentage of soluble target protein as a function of temperature. A successful drug-target interaction will result in a rightward shift of the melt curve for the drug-treated sample, indicating thermal stabilization.

Part 4: Downstream Functional Analysis

Once a target has been validated by both SPR and CETSA, the final step is to connect target engagement with a functional cellular outcome. This involves designing assays based on the known or presumed function of the validated target.

For instance, if the validated target of this compound is identified as Kinase X from the PI3K/mTOR pathway (a common target family for morpholine-containing drugs), the following steps would be logical.[5]

-

In Vitro Kinase Assay: Confirm that the compound inhibits the enzymatic activity of recombinant Kinase X.

-

Western Blot Analysis: Treat cells with the compound and measure the phosphorylation status of a known downstream substrate of Kinase X. A decrease in phosphorylation would confirm functional inhibition in a cellular context.

Caption: Hypothetical signaling pathway for a validated kinase target.

Conclusion

The journey from a structurally interesting compound to a validated therapeutic target is a complex but navigable process. For a molecule like this compound, which belongs to a pharmacologically privileged class but lacks a known biological role, a systematic and rigorous identification strategy is paramount. By integrating the unbiased discovery power of AC-MS and CRISPR screening with the definitive validation provided by SPR and CETSA, researchers can build a high-confidence case for a novel drug-target interaction. This structured approach minimizes the risk of pursuing artifactual leads and provides the robust, multi-faceted evidence package required to advance a compound into the next phase of drug development.

References

-

Chem-Impex. Morpholin-3-yl-acetic acid hydrochloride. [Link]

-

Frontiers in Pharmacology. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

-

PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

-

ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

-

MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

-

PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

Chem-Impex. Morpholin-4-yl-acetic acid. [Link]

-

PubChem. ((3R)-morpholin-3-yl)methanol hydrochloride. [Link]

-

PMC. The Art of Finding the Right Drug Target: Emerging Methods and Strategies. [Link]

-

NIH. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. [Link]

-

PubMed. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

-

NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

-

PMC. Small molecule target identification using photo-affinity chromatography. [Link]

-

Drug Discovery World. CRISPR-Cas9-based gene dropout screens: a powerful platform for drug discovery. [Link]

-

Chemspace. Target Identification and Validation in Drug Discovery. [Link]

-

Portland Press. A beginner's guide to surface plasmon resonance. [Link]

-

News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

-

Chromatography Online. Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. [Link]

-

MDPI. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. [Link]

-

EditCo Bio. Drug Target Identification. [Link]

-

Technology Networks. CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. [Link]

-

ResearchGate. (PDF) Development of a target identification approach using native mass spectrometry. [Link]

-

ACS Publications. Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics. [Link]

-

Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

-

ACS Publications. Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry. [Link]

-

YouTube. Principles of surface plasmon resonance (SPR) used in Biacore™ systems. [Link]

-

Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

-

BrJAC. Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. [Link]

-

Affinité Instruments. Surface Plasmon Resonance for Protein-Protein Interactions. [Link]

-

Biocompare. Target Identification and Drug Discovery with CRISPR. [Link]

-

UCL. Target Identification and Validation (Small Molecules). [Link]

-

YouTube. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]

-

Lead Sciences. (R)-2-(Morpholin-3-yl)acetic acid hydrochloride. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-2-(Morpholin-3-yl)acetic acid hydrochloride - Lead Sciences [lead-sciences.com]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. jocpr.com [jocpr.com]

- 8. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. biocompare.com [biocompare.com]

- 13. portlandpress.com [portlandpress.com]

- 14. tandfonline.com [tandfonline.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

in-vivo administration of (R)-Morpholin-3-yl-acetic acid

An Application Guide to the In-Vivo Administration of (R)-Morpholin-3-yl-acetic acid: A Framework for Preclinical Evaluation

Authored by a Senior Application Scientist

This document provides a comprehensive framework for the in-vivo administration and preclinical evaluation of this compound. Given that this compound is primarily available as a research chemical and building block, this guide is structured to lead a researcher through the logical progression of study design, from initial characterization to foundational pharmacokinetic and pharmacodynamic assessments. The principles and protocols outlined herein are designed to be broadly applicable to novel small molecules at the early stages of drug discovery.

The morpholine ring is a privileged scaffold in medicinal chemistry, present in a variety of approved drugs and biologically active compounds, exhibiting activities ranging from antibacterial to anticancer.[1][2] this compound, as a derivative, holds potential for further development, but its successful in-vivo evaluation hinges on a meticulously planned and executed experimental strategy.[3] This guide explains the causality behind each procedural choice, ensuring a robust and self-validating approach to preclinical research.[4]

Physicochemical Characterization & Pre-formulation

Before any in-vivo administration, a thorough understanding of the compound's physical and chemical properties is paramount. This initial phase dictates formulation strategy, administration route, and potential liabilities.

Causality: A compound's solubility and stability are the most critical determinants of its bioavailability. An insoluble or unstable compound will not yield reliable or reproducible in-vivo data. The hydrochloride salt of a compound is often used to improve aqueous solubility.[5] this compound is commercially available as a hydrochloride salt, which is reported to be water-soluble, a highly advantageous property for formulation.[3][6]

Key Physicochemical Parameters

| Property | Description | Significance for In-Vivo Studies |

| Solubility | The maximum concentration of a solute that can dissolve in a solvent. | Determines the feasibility of creating an injectable solution at the required concentration. Directly impacts bioavailability. |

| pKa | The pH at which the compound is 50% ionized and 50% non-ionized. | Influences solubility at different physiological pH values (e.g., stomach vs. intestine) and ability to cross biological membranes. |

| LogP/LogD | The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicating lipophilicity. | Predicts membrane permeability and potential for oral absorption. |

| Stability | The chemical integrity of the compound under various conditions (pH, temperature, light). | Ensures that the administered substance is the parent compound and not a degradant. Critical for data integrity. |

Protocol 1: Aqueous Solubility Assessment

-

Objective: To determine the approximate solubility of this compound HCl in a standard vehicle (e.g., 0.9% saline).

-

Materials: this compound HCl, sterile 0.9% saline, microcentrifuge tubes, vortex mixer, analytical balance, pH meter.

-

Procedure:

-

Prepare a supersaturated solution by adding an excess of the compound (e.g., 20 mg) to a known volume of saline (e.g., 1 mL) in a microcentrifuge tube.

-

Vortex the tube vigorously for 2 minutes.

-

Equilibrate the suspension at room temperature for 24 hours with gentle agitation to ensure equilibrium is reached.

-

Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

The resulting concentration is the equilibrium solubility.

-

Formulation Development & Vehicle Selection

The choice of vehicle is a critical experimental variable that can significantly impact the outcome of an in-vivo study.[7] An inappropriate vehicle can cause toxicity, inflammation, or alter the pharmacokinetics of the test compound.[8] For this compound HCl, its water solubility simplifies vehicle selection.[9]

Causality: The primary goal of formulation is to deliver the compound in a biocompatible, non-toxic, and stable manner that ensures maximum bioavailability for the chosen administration route. For water-soluble compounds, an isotonic saline or buffered solution is the gold standard.

Diagram 1: Vehicle Selection Decision Workflow

Caption: Decision tree for selecting an appropriate in-vivo vehicle.

Protocol 2: Preparation of a Dosing Solution (10 mg/mL)

-

Objective: To prepare a sterile, isotonic solution of this compound HCl for parenteral administration.

-

Rationale: A simple saline-based formulation is preferred to minimize confounding variables. The concentration should be calculated based on the desired dose (mg/kg) and a standard dosing volume (e.g., 10 mL/kg for mice).

-

Materials: this compound HCl, sterile 0.9% w/v sodium chloride (saline), sterile vials, analytical balance, sterile 0.22 µm syringe filters.

-

Procedure (Aseptic Technique):

-

Weigh the required amount of this compound HCl. For 10 mL of a 10 mg/mL solution, weigh 100 mg.

-

Transfer the compound to a sterile vial.

-

Add approximately 8 mL of sterile 0.9% saline.

-

Vortex gently until the compound is fully dissolved.

-

Adjust the final volume to 10 mL with sterile saline.

-

Measure the pH. If it is outside the physiological range (e.g., <5 or >8), adjust carefully with dilute NaOH or HCl.

-

Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.

-

Label the vial clearly with the compound name, concentration, vehicle, and date of preparation. Store appropriately (e.g., at 4°C) and assess stability over the planned duration of the experiment.

-

In-Vivo Administration Protocols

The route of administration is chosen based on the study's objective, the compound's properties, and the desired pharmacokinetic profile.[10] All procedures must be conducted in accordance with institutional guidelines (e.g., IACUC) and with proper animal handling techniques to minimize stress and ensure accuracy.[11]

Common Administration Routes in Rodents

| Route | Abbreviation | Max Volume (Mouse) | Absorption Rate | Key Considerations |

| Intravenous | IV (tail vein) | 5 mL/kg (bolus) | Very Rapid (100% Bioavailability) | Requires technical skill; suitable for compounds with poor oral absorption.[11] |

| Intraperitoneal | IP | 10-20 mL/kg | Rapid | Easy to perform; bypasses first-pass metabolism but absorption can be variable.[12] |

| Subcutaneous | SC | 10 mL/kg | Slow / Sustained | Simple procedure; forms a depot for slow release; suitable for suspensions. |

| Oral Gavage | PO | 10 mL/kg | Variable | Mimics clinical route; subject to first-pass metabolism and GI tract degradation. |

Protocol 3: Intraperitoneal (IP) Injection in Mice

-

Objective: To administer the compound into the peritoneal cavity for rapid systemic absorption.

-

Rationale: IP injection is a common route in early preclinical studies due to its simplicity and speed, allowing for rapid screening.[12]

-

Procedure:

-

Properly restrain the mouse, ensuring the head is tilted downwards to move abdominal organs away from the injection site.

-

Use a 25-27 gauge needle.

-

Identify the injection site in the lower right abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.[10]

-

Insert the needle at a 15-20 degree angle, just deep enough to penetrate the abdominal wall.

-